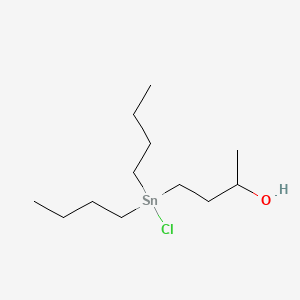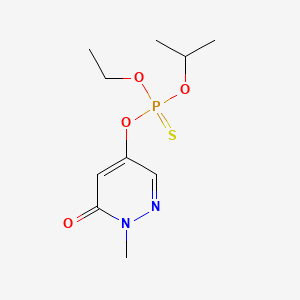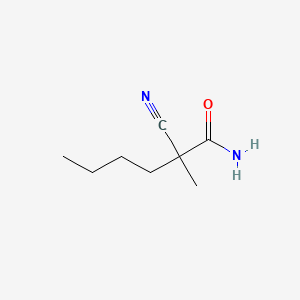
Hexanamide, 2-cyano-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanamide, 2-cyano-2-methyl- is an organic compound with the molecular formula C8H14N2O It is a derivative of hexanamide, characterized by the presence of a cyano group and a methyl group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanamide, 2-cyano-2-methyl- can be synthesized through the cyanoacetylation of amines. This involves the treatment of substituted amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for Hexanamide, 2-cyano-2-methyl- are not well-documented in the literature. the general principles of cyanoacetylation and the use of efficient catalysts and reaction conditions can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanamide, 2-cyano-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce amines, and substitution can result in various substituted amides.
Applications De Recherche Scientifique
Hexanamide, 2-cyano-2-methyl- has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Hexanamide, 2-cyano-2-methyl- involves its interaction with molecular targets and pathways. For instance, its derivatives have been shown to inhibit glucose dehydrogenase, affecting the glucose metabolic pathway in bacteria . This inhibition can lead to antimicrobial effects, making it a potential candidate for developing new antibiotics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanamide: The parent compound without the cyano and methyl groups.
N-Cyanoacetamides: A class of compounds with similar cyano and amide functionalities.
Aryl-n-hexanamides: Compounds with aryl groups attached to the hexanamide structure.
Uniqueness
Hexanamide, 2-cyano-2-methyl- is unique due to the presence of both a cyano group and a methyl group at the second carbon position. This structural feature imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-cyano-2-methylhexanamide |
InChI |
InChI=1S/C8H14N2O/c1-3-4-5-8(2,6-9)7(10)11/h3-5H2,1-2H3,(H2,10,11) |
Clé InChI |
DILPJBHEEVJVTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


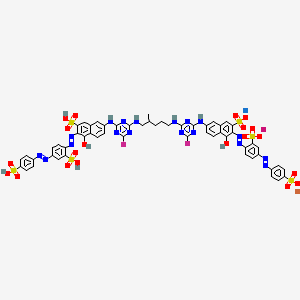
![3-[(2R)-oxan-2-yl]oxypyrrolidine](/img/structure/B13812408.png)
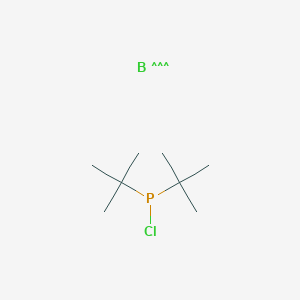
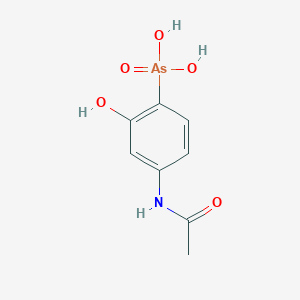
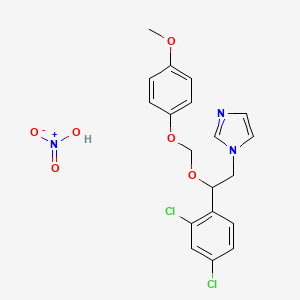

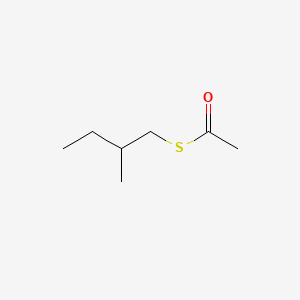
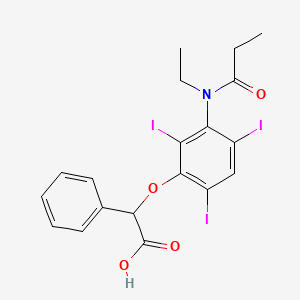
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
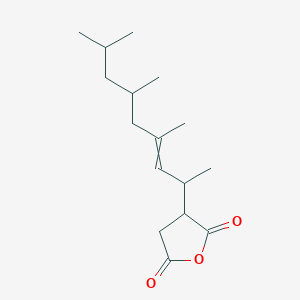
![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
